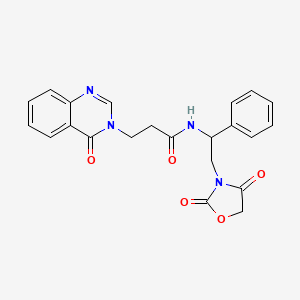
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent findings.
Chemical Structure and Synthesis
The compound features a multi-functional structure, incorporating an oxazolidinone ring and a quinazoline moiety. The molecular formula is C19H20N4O4, with a molecular weight of approximately 372.39 g/mol. The synthesis typically involves multi-step organic reactions, starting from readily available precursors such as phenylglyoxal and barbituric acid derivatives.
Synthesis Steps:
- Formation of the oxazolidinone intermediate through cyclization reactions.
- Introduction of the phenylethyl group via nucleophilic substitution.
- Coupling with the quinazoline derivative to form the final compound.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases: The quinazoline moiety is known to interact with various kinases implicated in cancer progression.
- Anti-inflammatory Effects: The oxazolidinone structure may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Pharmacological Studies
Recent research has highlighted several key areas where this compound demonstrates significant biological activity:
- Anticancer Activity: In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties: The compound has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections.
- Neuroprotective Effects: Some studies indicate that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Neuroprotective | Protects against oxidative stress in neuronal cells |
Case Study 1: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial susceptibility tests revealed that the compound inhibited the growth of E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c27-19(10-11-25-14-23-17-9-5-4-8-16(17)21(25)29)24-18(15-6-2-1-3-7-15)12-26-20(28)13-31-22(26)30/h1-9,14,18H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWVGBWPZPMYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














